

An In Vitro Comparison of the JAK Inhibitors GS-829845 and Tofacitinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GS-829845

Cat. No.: B2794753

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For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Janus kinase (JAK) inhibitors: **GS-829845**, the active metabolite of filgotinib, and tofacitinib. This analysis is supported by experimental data on their inhibitory activities and detailed methodologies for key assays.

Introduction to GS-829845 and Tofacitinib

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of intracellular signaling pathways that regulate immune response and inflammation. Dysregulation of these pathways is implicated in a variety of autoimmune diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

GS-829845 is the major and active metabolite of filgotinib, a preferential JAK1 inhibitor.^{[1][2][3][4][5]} Following administration of filgotinib, **GS-829845** is formed and is characterized by a longer half-life than its parent compound, contributing significantly to the overall therapeutic effect. It maintains a preferential inhibition profile for JAK1.

Tofacitinib is an established JAK inhibitor used in the treatment of several inflammatory conditions, including rheumatoid arthritis. It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2. By modulating the signaling of various cytokines, tofacitinib effectively reduces the inflammatory response.

Quantitative Comparison of In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of **GS-829845** and tofacitinib against the JAK isoforms in both enzymatic and cellular assays.

Table 1: Enzymatic Inhibition (IC₅₀, nM)

Compound	JAK1	JAK2	JAK3	TYK2	Data Source(s)
GS-829845 (estimated)	~100	~280	~8100	~1160	(Estimated as 10x Filgotinib IC ₅₀)
Tofacitinib	1.7 - 3.7	1.8 - 4.1	0.75 - 1.6	16 - 34	

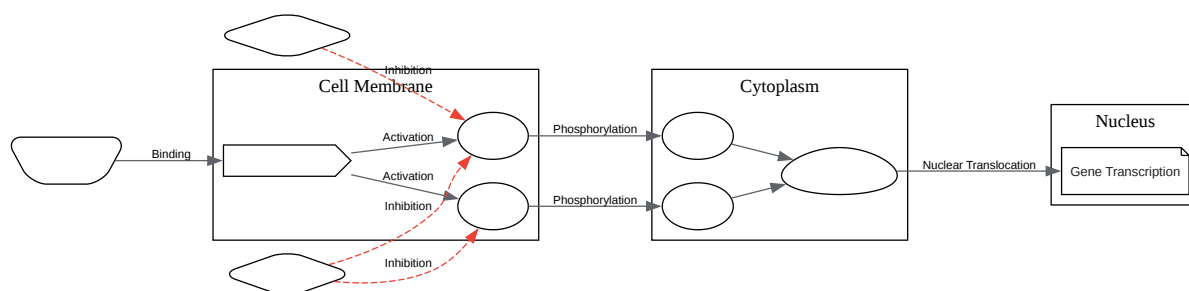
Note: The IC₅₀ values for **GS-829845** are estimated based on data for its parent compound, filgotinib, with multiple sources stating that **GS-829845** is approximately 10-fold less potent.

Table 2: Cellular Inhibition in Human Whole Blood (IC₅₀, nM) - Inhibition of Cytokine-Induced STAT Phosphorylation

Cytokine Stimulus (Signaling Pathway)	GS-829845	Tofacitinib	Data Source(s)
IL-6 (JAK1/JAK2)	1300	88	
IFN-α (JAK1/TYK2)	1100	110	
IL-15 (JAK1/JAK3)	1600	42	
GM-CSF (JAK2/JAK2)	>10000	4379	
IFN-γ (JAK1/JAK2)	1200	100	
IL-4 (JAK1/JAK3)	2000	61	
IL-2 (JAK1/JAK3)	1900	49	

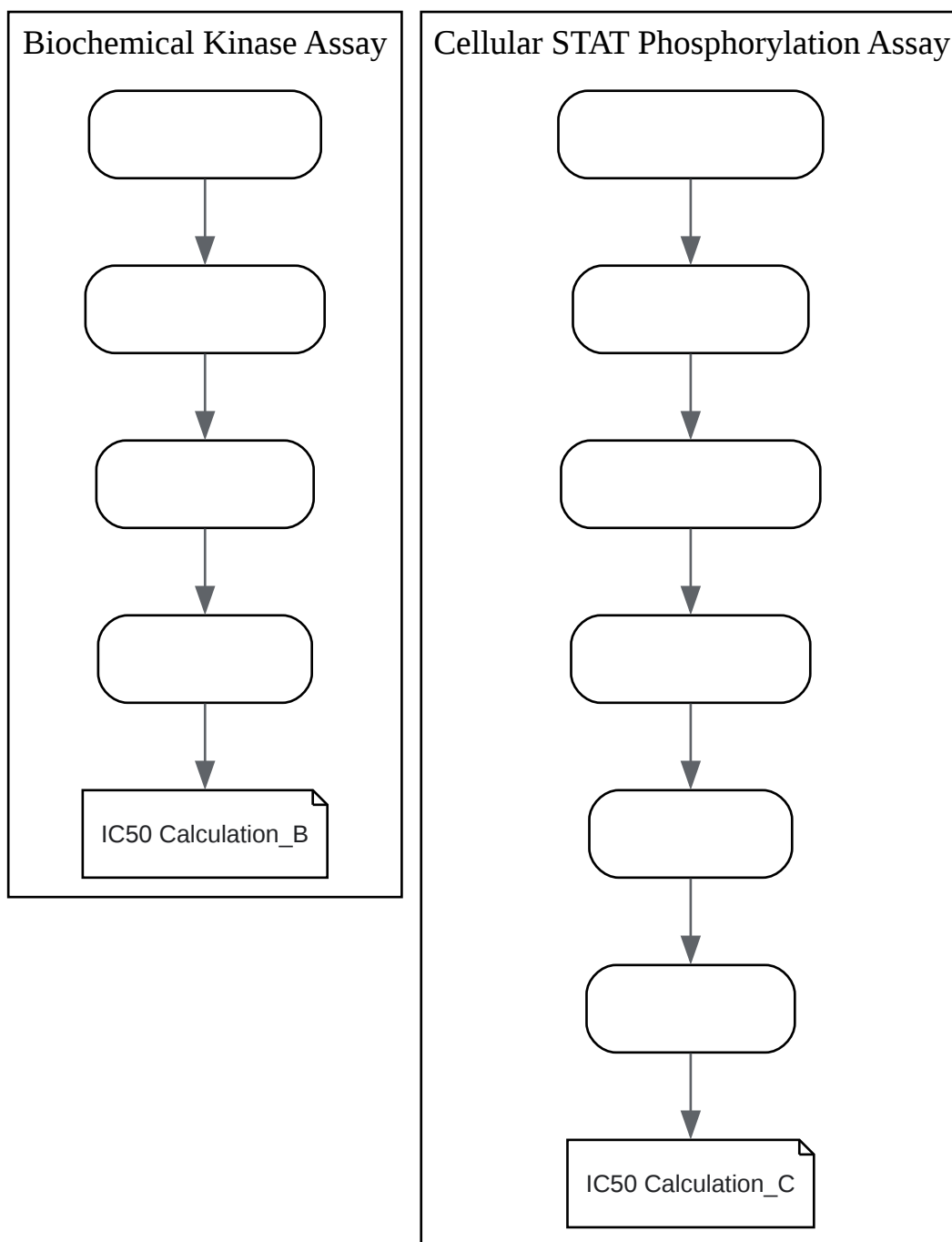
Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.



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Caption: The JAK-STAT signaling pathway and points of inhibition.



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- To cite this document: BenchChem. [An In Vitro Comparison of the JAK Inhibitors GS-829845 and Tofacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2794753#gs-829845-vs-tofacitinib-in-vitro-study]

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